molecular formula C16H11BrN2O B10910381 4-Bromo-2-[(6-quinolylimino)methyl]phenol CAS No. 5266-26-2

4-Bromo-2-[(6-quinolylimino)methyl]phenol

Cat. No.: B10910381
CAS No.: 5266-26-2
M. Wt: 327.17 g/mol
InChI Key: KSBLJDDCHWUQGL-UHFFFAOYSA-N
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Description

4-Bromo-2-[(6-quinolylimino)methyl]phenol is an organic compound that features a bromine atom, a quinoline moiety, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(6-quinolylimino)methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 6-aminoquinoline. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(6-quinolylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(6-quinolylimino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(6-quinolylimino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the quinoline moiety can intercalate with DNA, disrupting its function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but lacks the quinoline moiety.

    2-Amino-4-bromophenol: Contains an amino group instead of the quinoline moiety.

    2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: Contains additional bromine and chlorine atoms.

Uniqueness

4-Bromo-2-[(6-quinolylimino)methyl]phenol is unique due to the presence of both the quinoline moiety and the phenol group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5266-26-2

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

4-bromo-2-(quinolin-6-yliminomethyl)phenol

InChI

InChI=1S/C16H11BrN2O/c17-13-3-6-16(20)12(8-13)10-19-14-4-5-15-11(9-14)2-1-7-18-15/h1-10,20H

InChI Key

KSBLJDDCHWUQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=C(C=CC(=C3)Br)O)N=C1

Origin of Product

United States

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